molecular formula C9H12N2O2 B8291700 2-Methyl-6-ureidobenzyl alcohol

2-Methyl-6-ureidobenzyl alcohol

Cat. No. B8291700
M. Wt: 180.20 g/mol
InChI Key: ASCKNLFKNAGFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04920129

Procedure details

A solution of potassium cyanate (1.62 g) in water (5 ml) was added dropwise to a mixture of 2-amino-6-methylbenzyl alcohol (1.37 g), water (5 ml), and acetic acid (6 ml) at room temperature. After being stirred for 2.5 hours, the resulting precipitates were collected by filtration, washed with water, and dried to give 2-methyl-6-ureidobenzyl alcohol (1.33 g).
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O-:1][C:2]#[N:3].[K+].[NH2:5][C:6]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[C:7]=1[CH2:8][OH:9].C(O)(=O)C>O>[CH3:14][C:10]1[CH:11]=[CH:12][CH:13]=[C:6]([NH:5][C:2]([NH2:3])=[O:1])[C:7]=1[CH2:8][OH:9] |f:0.1|

Inputs

Step One
Name
potassium cyanate
Quantity
1.62 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
1.37 g
Type
reactant
Smiles
NC1=C(CO)C(=CC=C1)C
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
CC1=C(CO)C(=CC=C1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.33 g
YIELD: CALCULATEDPERCENTYIELD 73.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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